Dicarbine

Catalog No.
S594672
CAS No.
17411-19-7
M.F
C13H18N2
M. Wt
202.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicarbine

CAS Number

17411-19-7

Product Name

Dicarbine

IUPAC Name

2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

InChI

InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3

InChI Key

CYJQCYXRNNCURD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC3C2CN(CC3)C

Synonyms

(-)-stobadin, (-)-stobadin dihydrochloride, (-)-stobadine, (-)-stobadine dihydrochloride, 2,3,4,4a,5,9b-hexahydro-2,8-dimethyl-1H-pyrido(4,3-b)indole, carbidine, DH 1011, DH-1011, dicarbine, dicarbine dihydrochloride, dicarbine dihydrochloride, (+)-isomer, dicarbine dihydrochloride, (cis)-(+)-isomer, dicarbine dihydrochloride, (cis)-(-)-isomer, dicarbine dihydrochloride, (trans)-isomer, dicarbine fumarate (1:1), dicarbine hydrochloride, dicarbine oxalate (1:1), (cis)-(+)-isomer, dicarbine, (cis)-(+)-isomer, dicarbine, (cis)-(+-)-isomer, dicarbine, (cis)-(-)-isomer, DP 10131, DP-1031, stobadin, stobadin dihydrochloride, stobadin dipalmitate, stobadine, stobadine dihydrochloride, stobadine dipalmitate

Canonical SMILES

CC1=CC2=C(C=C1)NC3C2CN(CC3)C

Dicarbine is a chemical compound with the molecular formula C₁₃H₁₈N₂. It is characterized by its unique structure that includes two carbons bonded to nitrogen atoms, making it a member of the broader class of organic compounds known as amines. Dicarbine can exist in various forms, including both synthetic and naturally occurring variants, and is notable for its potential applications in medicinal chemistry and materials science.

Dicarbine is believed to work by blocking dopamine receptors in various parts of the brain []. Dopamine is a neurotransmitter involved in mood, reward, and movement. However, the exact mechanism by which Dicarbine affects these receptors is still under investigation [].

Information on the safety profile and hazards associated with Dicarbine is limited. As it's a prescription drug, it's likely to have side effects and may interact with other medications. However, details on specific hazards or toxicity data are not publicly available [].

Materials Science:

  • Organic Photovoltaics: Dicarbines are being explored as promising materials for organic solar cells due to their ability to efficiently absorb light and convert it into electricity. Their strong delocalization of electrons allows for efficient charge transport, a crucial factor in solar cell performance .
  • Organic Light-Emitting Diodes (OLEDs): Dicarbines with tailored properties are being investigated for use in OLEDs due to their tunable emission colors and good film-forming abilities. Their rigid structures can also contribute to improved device stability .
  • Liquid Crystals: Dicarbines with specific functional groups are being studied for their potential application in liquid crystals, which are widely used in displays and other optoelectronic devices. Their unique molecular arrangements can influence the liquid crystal phase behavior and properties .

Organic Chemistry and Catalysis:

  • Molecular Recognition and Sensing: Dicarbines can be designed to bind specifically to certain molecules or ions due to their ability to form strong interactions. This property makes them valuable for developing sensors for various applications, including environmental monitoring and biological detection .
  • Organic Catalysis: Dicarbines with strategically placed functional groups can act as catalysts for various organic reactions. Their unique structures can facilitate specific reaction steps and improve reaction efficiency and selectivity .

Medicinal Chemistry and Drug Discovery:

  • Antibacterial and Antifungal Properties: Some dicarbines have been shown to exhibit antibacterial and antifungal activities, making them potential candidates for the development of new antibiotics and antifungals .
  • Antiviral Properties: Research is ongoing to explore the potential of dicarbines as antiviral agents. Their ability to interact with specific viral components might offer new avenues for antiviral therapy .
, primarily characterized by its ability to undergo oxidation and reduction processes.

  • Oxidation: Dicarbine can be oxidized to form corresponding oxides, which may have different properties and applications.
  • Reduction: The compound can also participate in reduction reactions, potentially yielding various derivatives useful in organic synthesis .

Dicarbine exhibits biological activity that makes it of interest in pharmacological research. It has been noted for its antioxidant properties, which may help to mitigate oxidative stress in biological systems. This capability suggests potential applications in developing treatments for conditions associated with oxidative damage, such as neurodegenerative diseases and certain cancers .

The synthesis of dicarbine can be achieved through several methods:

  • Chemical Synthesis: This often involves multi-step organic reactions where starting materials are transformed into dicarbine through various intermediates.
  • Natural Extraction: Dicarbine can also be isolated from natural sources, although specific extraction methods may vary depending on the source material.

The choice of synthesis method often depends on the desired purity and yield of the final product.

Dicarbine has several notable applications:

  • Pharmaceuticals: Due to its biological activity, dicarbine is being explored for use in drug development, particularly as an antioxidant.
  • Materials Science: Its unique chemical properties make it a candidate for use in creating novel materials with specific functional characteristics.
  • Agricultural Chemicals: There is potential for dicarbine to be used in formulations aimed at enhancing plant growth or protecting against pests .

Studies on dicarbine's interactions with other compounds have shown that it can form complexes with various metal ions and organic molecules. These interactions may enhance its biological activity or alter its physical properties, making it an interesting subject for further research. Understanding these interactions is crucial for optimizing its applications in both medicinal and industrial contexts .

Dicarbine shares similarities with several other compounds, particularly those that contain carbon-nitrogen bonds or exhibit antioxidant properties. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Calcium CarbideCaC₂Used industrially for acetylene production
Uranium DicarbideU₂C₂Notable for high-temperature reactions
Thorium DicarbideThC₂Reacts rapidly with acids
Yttrium DicarbideY₂C₂Exhibits unique crystal chemistry under pressure

Uniqueness of Dicarbine: Unlike these compounds, which are primarily metals or metal carbides, dicarbine is an organic compound with significant biological activity. Its potential as an antioxidant sets it apart from the more industrially focused applications of the other compounds listed.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

202.146998583 g/mol

Monoisotopic Mass

202.146998583 g/mol

Heavy Atom Count

15

UNII

Y0EA50IJ3V

Related CAS

33162-17-3 (di-hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

Pictograms

Irritant

Irritant

Other CAS

17411-19-7

Wikipedia

Carbidine

Dates

Modify: 2023-08-15

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